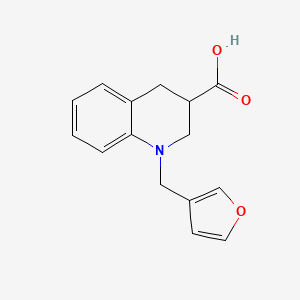

![molecular formula C13H16ClNO3 B6634179 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634179.png)

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid, also known as Clomeleon, is a fluorescent protein-based biosensor used to monitor intracellular calcium ions. This biosensor is widely used in scientific research to understand the mechanism of calcium signaling in various biological processes.

Mechanism of Action

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid works by undergoing a conformational change in response to changes in intracellular calcium levels. The biosensor emits green and yellow fluorescence, which can be measured to determine the ratio of calcium-bound to calcium-free 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid.

Biochemical and Physiological Effects:

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid has been shown to have minimal effects on cellular physiology and viability. This biosensor has been used in live-cell imaging experiments to monitor calcium signaling in real-time without affecting the cellular processes being studied.

Advantages and Limitations for Lab Experiments

The main advantage of 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid is its ability to monitor calcium signaling in real-time with high sensitivity and specificity. This biosensor can be used in a variety of experimental systems, including cell culture, animal models, and human tissue samples. However, the limitations of 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid include its relatively large size, which can affect its diffusion in cells, and its sensitivity to pH changes.

Future Directions

There are several future directions for the development and application of 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid. These include the creation of biosensors with improved sensitivity and specificity, the development of biosensors for other ions and molecules, and the application of 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid in drug discovery and development. Additionally, 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid can be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to gain a more comprehensive understanding of intracellular signaling processes.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid involves the chemical modification of green fluorescent protein (GFP) by introducing a calcium-binding domain. The modified GFP is then fused with calmodulin and M13 peptide to create a ratiometric biosensor that can detect changes in intracellular calcium levels.

Scientific Research Applications

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid has been extensively used in scientific research to monitor calcium signaling in various biological processes, including neuronal activity, muscle contraction, and immune cell activation. This biosensor has also been used to study the role of calcium signaling in disease processes such as cancer and Alzheimer's disease.

properties

IUPAC Name |

2-[(2-chloro-4-methylbenzoyl)-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-4-11(13(17)18)15(3)12(16)9-6-5-8(2)7-10(9)14/h5-7,11H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOQPJQKXZQQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)C1=C(C=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)

![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)

![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)

![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)

![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)

![3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid](/img/structure/B6634161.png)

![3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6634177.png)